An In-Depth Technical Guide to 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on this molecule is limited, this document synthesizes information from closely related analogues and its constituent moieties—piperidine-2-carboxylic acid (pipecolic acid) and a pyridin-3-ylmethyl group—to project its chemical properties, potential synthetic routes, and pharmacological relevance. This guide serves as a foundational resource for researchers exploring the therapeutic applications of novel piperidine and pyridine derivatives.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid brings together two "privileged scaffolds" in drug discovery: the piperidine ring and the pyridine nucleus. Piperidine derivatives are prevalent in a vast array of natural products and pharmaceuticals, valued for their conformational rigidity and ability to interact with biological targets.[1][2] Similarly, the pyridine ring is a cornerstone in medicinal chemistry, contributing to the efficacy of drugs across various therapeutic areas, including cardiovascular, anti-inflammatory, and neurodegenerative diseases.[3][4] The union of these two motifs in the target molecule suggests a rich, yet underexplored, potential for biological activity.
This guide will elucidate the chemical identity of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, propose viable synthetic pathways based on established organic chemistry principles, and discuss its predicted physicochemical and pharmacological properties.
Chemical Structure and Physicochemical Properties
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. Its structure features a piperidine ring N-substituted with a pyridin-3-ylmethyl group, and a carboxylic acid function at the 2-position of the piperidine ring.
| Identifier | Value | Source |
| IUPAC Name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid | - |
| CAS Number | 1025019-22-0 | ChemicalBook |
| Molecular Formula | C12H16N2O2 | - |
| Molecular Weight | 220.27 g/mol | - |
A summary of key identifiers for 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid.
Predicted Physicochemical Properties:
Synthesis and Characterization
The synthesis of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid can be approached through several established synthetic strategies. The most logical approaches involve the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) or its ester derivatives.
Synthetic Pathways
Two primary retrosynthetic disconnections are considered:
-
Direct N-Alkylation: This involves the reaction of piperidine-2-carboxylic acid or its ester with a suitable 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine).
-
Reductive Amination: This pathway involves the reaction of piperidine-2-carboxylic acid or its ester with pyridine-3-carbaldehyde in the presence of a reducing agent.
Experimental Protocol 1: Synthesis via Direct N-Alkylation
This protocol outlines a general procedure for the N-alkylation of a piperidine-2-carboxylic acid ester with a pyridylmethyl halide.[6]
Step 1: Esterification of Piperidine-2-carboxylic Acid
-
Rationale: Protection of the carboxylic acid as an ester prevents unwanted side reactions and improves solubility in organic solvents.
-
Procedure:
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension to 0 °C and bubble in dry HCl gas until the solid dissolves, or add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
Step 2: N-Alkylation
-
Rationale: A base is required to deprotonate the piperidine nitrogen, allowing it to act as a nucleophile.
-
Procedure:
-
Dissolve the piperidine-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.5 eq).
-
Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq).
-
Heat the reaction mixture at 60-80 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
-
Step 3: Hydrolysis
-
Rationale: Removal of the ester protecting group to yield the final carboxylic acid.
-
Procedure:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an acid (e.g., 1M HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Experimental Protocol 2: Synthesis via Reductive Amination
This protocol provides an alternative, often milder, route to the target compound.[7][8]
Step 1: Imine/Iminium Formation and In Situ Reduction
-
Rationale: The reaction of an aldehyde with a secondary amine forms an iminium ion, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride is a common choice for this transformation.[9]
-
Procedure:
-
Dissolve piperidine-2-carboxylic acid methyl ester (1.0 eq) and pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10]
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Hydrolysis
-
The hydrolysis of the resulting ester can be carried out as described in Step 3 of Protocol 1.
Characterization
The synthesized 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-N bonds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.
Potential Biological and Pharmacological Properties
The biological activity of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid has not been extensively reported. However, based on the known pharmacology of its constituent moieties and related structures, several potential therapeutic applications can be hypothesized.
Neurological and CNS Disorders
Derivatives of piperidine-2-carboxylic acid (pipecolic acid) are known to interact with the central nervous system.[11] Pipecolic acid itself is a metabolite of lysine and is associated with certain neurological conditions.[11][12] Furthermore, substituted piperidine-2-carboxylic acids have been investigated as potent N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating neurodegenerative disorders and epilepsy.[13] The introduction of the pyridylmethyl group may modulate the affinity and selectivity for various CNS targets.
Enzyme Inhibition
Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[3] The structural features of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid, particularly the carboxylic acid and the nitrogen atoms, make it a candidate for interacting with the active sites of various enzymes. For instance, related structures have shown potential as inhibitors of MALT1 protease, which is implicated in autoimmune diseases and B-cell lymphomas.[1]
Antimicrobial and Anticancer Potential
Both pyridine and piperidine scaffolds are found in numerous compounds with demonstrated antimicrobial and anticancer activities.[14] The specific combination of these two rings in the target molecule could lead to novel compounds with efficacy against various pathogens or cancer cell lines.
Future Directions and Conclusion
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid represents a promising, yet understudied, molecule with potential applications in drug discovery. This technical guide has provided a theoretical framework for its synthesis and has highlighted potential areas of pharmacological interest based on the extensive literature on related compounds.
Future research should focus on:
-
Efficient and Stereoselective Synthesis: Developing a robust and scalable synthesis for both enantiomers of the molecule is crucial for detailed biological evaluation.
-
In Vitro and In Vivo Screening: A comprehensive screening of the compound against a panel of biological targets, including CNS receptors and various enzymes, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyridine and piperidine rings will help to elucidate the key structural features required for biological activity.
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